molecular formula C34H28N8O2 B11934398 (3-(1H-Tetrazol-5-yl)phenyl)(5-(4-methoxyphenyl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)methanone

(3-(1H-Tetrazol-5-yl)phenyl)(5-(4-methoxyphenyl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)methanone

Cat. No.: B11934398
M. Wt: 580.6 g/mol
InChI Key: UMRUCNWUKYTMTO-UHFFFAOYSA-N
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Description

BTT-369 is a small molecule that belongs to the benzoyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole class of compounds. It is known for its role as a voltage-gated calcium channel inhibitor, specifically targeting the CaV2.2 calcium channel. This compound has been studied for its potential therapeutic applications, particularly in the field of pain management .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BTT-369 involves multiple steps, starting with the preparation of the benzoylpyrazoline skeleton. The key intermediate, 3-(1H-tetrazol-5-yl)phenyl, is reacted with 5-(4-methoxyphenyl)-1’-phenyl-3’-p-tolyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole to form the final product. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of BTT-369 follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BTT-369 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions are typically controlled to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Mechanism of Action

BTT-369 exerts its effects by inhibiting the interaction between the alpha and beta subunits of the CaV2.2 calcium channel. This inhibition disrupts the trafficking of the calcium channel to the plasma membrane, thereby modulating its function. The compound specifically binds to the CaVβ2a subunit, preventing its interaction with the alpha interacting domain (AID) of the CaV2.2 channel. This results in decreased calcium influx and reduced neurotransmitter release, which contributes to its analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BTT-369

BTT-369 is unique due to its specific targeting of the CaVβ2a subunit and its benzoylpyrazoline skeleton. This structural feature allows it to selectively inhibit the CaV2.2 calcium channel, making it a valuable tool in pain management research .

Properties

Molecular Formula

C34H28N8O2

Molecular Weight

580.6 g/mol

IUPAC Name

[5-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-[3-(2H-tetrazol-5-yl)phenyl]methanone

InChI

InChI=1S/C34H28N8O2/c1-22-11-13-24(14-12-22)32-29(21-41(38-32)27-9-4-3-5-10-27)31-20-30(23-15-17-28(44-2)18-16-23)37-42(31)34(43)26-8-6-7-25(19-26)33-35-39-40-36-33/h3-19,21,31H,20H2,1-2H3,(H,35,36,39,40)

InChI Key

UMRUCNWUKYTMTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)C4=CC=CC(=C4)C5=NNN=N5)C6=CC=C(C=C6)OC)C7=CC=CC=C7

Origin of Product

United States

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